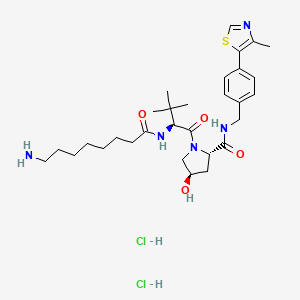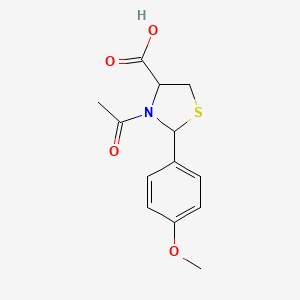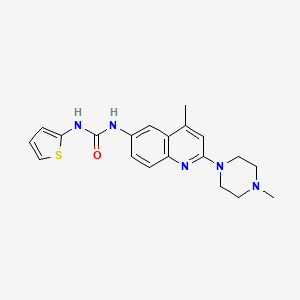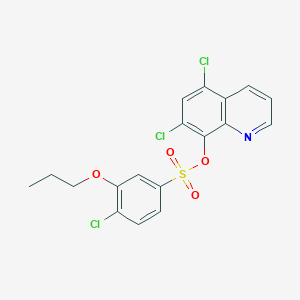
Methyl-4-Cyanothiophen-2-carboxylat
Übersicht
Beschreibung
Methyl 4-cyanothiophene-2-carboxylate is a chemical compound with the molecular formula C7H5NO2S and a molecular weight of 167.19 . It is also known by its CAS number 67808-33-7 .
Molecular Structure Analysis
The molecular structure of Methyl 4-cyanothiophene-2-carboxylate consists of a thiophene ring, which is a five-membered ring with one sulfur atom . The compound also contains a cyano group (C#N) and a carboxylate ester group (CO2CH3) .Physical And Chemical Properties Analysis
Methyl 4-cyanothiophene-2-carboxylate has a molecular weight of 167.19 . Other physical and chemical properties such as boiling point, melting point, and solubility were not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
- Entzündungshemmende Mittel: Derivate von Methyl-4-Cyanothiophen-2-carboxylat könnten als potenzielle entzündungshemmende Mittel untersucht werden. Forscher könnten ihre Auswirkungen auf entzündliche Signalwege untersuchen und ihre Wirksamkeit in präklinischen Modellen bewerten .
- Entwicklung von Anästhetika: Aufgrund der Struktur der Verbindung könnte sie als Gerüst für die Entwicklung neuer Anästhetika dienen. Forscher könnten Modifikationen untersuchen, um die anästhetischen Eigenschaften zu verbessern oder Nebenwirkungen zu reduzieren .
- Thiophen-basierte Polymere: Die Einarbeitung von this compound in konjugierte Polymere könnte zu Materialien mit wünschenswerten elektronischen Eigenschaften führen. Diese Polymere finden Anwendungen in organischen Solarzellen, Feldeffekttransistoren und lichtemittierenden Geräten .
- Sensoren und Detektoren: Forscher könnten die Verwendung dieser Verbindung bei der Entwicklung von Sensoren für die Detektion bestimmter Analyten untersuchen. Ihre einzigartigen elektronischen Eigenschaften ermöglichen möglicherweise eine empfindliche und selektive Detektion .
- Insektizide und Fungizide: Derivate von this compound könnten eine pestizide Aktivität aufweisen. Die Untersuchung ihrer Auswirkungen auf Schädlinge und Krankheitserreger könnte zu neuen Pflanzenschutzmitteln führen .
- Metallkomplexe: Forscher könnten das Koordinationsverhalten dieser Verbindung mit Übergangsmetallen untersuchen. Die gebildeten Metallkomplexe könnten Anwendungen in der Katalyse, Sensorik oder bioanorganischen Chemie haben .
- Fragment-basierte Arzneimittelentwicklung: this compound könnte als Fragment für die Arzneimittelforschung dienen. Durch die Verknüpfung mit anderen funktionellen Gruppen könnten Medizinalchemiker neue Leitstrukturen schaffen, die auf bestimmte Krankheiten abzielen .
- Zelluläre Bildgebungssonden: Forscher könnten fluoreszierende Derivate dieser Verbindung für die zelluläre Bildgebung untersuchen. Ihre Fähigkeit, bestimmte Zellkomponenten selektiv zu markieren, könnte bei biologischen Studien helfen .
Pharmazeutische Forschung
Materialwissenschaften und organische Elektronik
Pflanzenschutzmittel und Schädlingsbekämpfung
Koordinationschemie
Arzneimittelforschung
Biologische Studien
Safety and Hazards
Zukünftige Richtungen
Thiophene derivatives, including Methyl 4-cyanothiophene-2-carboxylate, continue to be a topic of interest in medicinal chemistry due to their potential biological activities . Future research may focus on the synthesis of novel thiophene derivatives and investigation of their pharmacological activities .
Wirkmechanismus
Target of Action
Methyl 4-cyanothiophene-2-carboxylate is a compound that has been used in the synthesis of anticancer agents . It has been designed against the protein tyrosine phosphatase 1B (PTP1B) active site . PTP1B is an attractive target for anticancer studies, especially for breast cancer .
Mode of Action
It is known to interact with its target, ptp1b, which plays a crucial role in cellular signal transduction pathways . This interaction could potentially inhibit the activity of PTP1B, thereby affecting the signaling pathways involved in cell growth and proliferation .
Biochemical Pathways
Methyl 4-cyanothiophene-2-carboxylate, by targeting PTP1B, may affect various biochemical pathways. PTP1B is involved in the regulation of insulin signaling and leptin pathways, which are crucial for cell growth, differentiation, and metabolism . Therefore, the inhibition of PTP1B could potentially disrupt these pathways, leading to the suppression of cancer cell growth .
Result of Action
The molecular and cellular effects of Methyl 4-cyanothiophene-2-carboxylate’s action are likely related to its inhibition of PTP1B. This could potentially lead to the disruption of cellular signaling pathways, resulting in the suppression of cancer cell growth and proliferation .
Biochemische Analyse
Biochemical Properties
Methyl 4-cyanothiophene-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of various pharmacologically active compounds. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. The compound also interacts with proteins and other biomolecules, forming complexes that can influence biochemical pathways. These interactions are primarily mediated through the thiophene ring, which can engage in π-π stacking and hydrogen bonding with amino acid residues in proteins .
Cellular Effects
Methyl 4-cyanothiophene-2-carboxylate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of Methyl 4-cyanothiophene-2-carboxylate involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. It also affects gene expression by interacting with DNA and transcription factors, leading to changes in the transcriptional activity of specific genes. These interactions result in alterations in cellular functions and biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-cyanothiophene-2-carboxylate change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of Methyl 4-cyanothiophene-2-carboxylate vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anti-cancer activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
Methyl 4-cyanothiophene-2-carboxylate is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound also interacts with cofactors such as NADH and FAD, influencing redox reactions and energy metabolism .
Transport and Distribution
Within cells and tissues, Methyl 4-cyanothiophene-2-carboxylate is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
Methyl 4-cyanothiophene-2-carboxylate exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Eigenschaften
IUPAC Name |
methyl 4-cyanothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S/c1-10-7(9)6-2-5(3-8)4-11-6/h2,4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOWYTNOORXRSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2587101.png)





![4-[(Z)-2-cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]prop-2-enoyl]-N-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2587110.png)
![N,N-dimethyl-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2587114.png)


![2-Benzyl-6-(2,5-dimethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![(E)-3-(1,3-Benzodioxol-4-yl)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2587118.png)
![2-(2-Chloro-6-fluorophenyl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)ethanone oxalate](/img/structure/B2587121.png)
